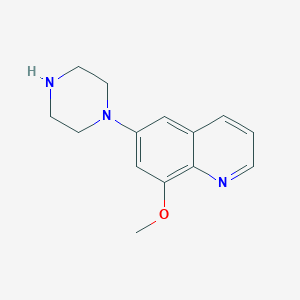

8-Methoxy-6-(piperazin-1-yl)quinoline

Description

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

8-methoxy-6-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3O/c1-18-13-10-12(17-7-5-15-6-8-17)9-11-3-2-4-16-14(11)13/h2-4,9-10,15H,5-8H2,1H3 |

InChI Key |

SEEWTIHPEJJRGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)N3CCNCC3)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-(piperazin-1-yl)quinoline typically involves the following steps:

Starting Material: The synthesis begins with a quinoline derivative.

Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Piperazine Substitution: The piperazine ring is introduced at the 6th position through nucleophilic substitution reactions. This can be done using piperazine and a suitable leaving group on the quinoline ring, such as a halide.

Industrial Production Methods

Industrial production methods for 8-Methoxy-6-(piperazin-1-yl)quinoline may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenated quinoline derivatives and piperazine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinoline-8-carboxylic acid derivatives.

Scientific Research Applications

8-Methoxy-6-(piperazin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antibacterial and antituberculosis agent.

Medicine: Explored for its antiproliferative activities against cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Positional Isomers: 6-Methoxy-8-(piperazin-1-yl)quinoline

A key structural isomer, 6-Methoxy-8-(piperazin-1-yl)quinoline (CAS 282547-38-0), differs only in the positions of the methoxy and piperazine groups. For example:

- Synthetic Accessibility : The isomer is commercially available (Hairui Chem, 2025), but synthetic routes for both isomers require precise regioselective control, often involving Ullmann coupling or nucleophilic aromatic substitution .

Table 1: Key Differences Between Positional Isomers

| Property | 8-Methoxy-6-(piperazin-1-yl)quinoline | 6-Methoxy-8-(piperazin-1-yl)quinoline |

|---|---|---|

| Substitution Pattern | Methoxy (8), Piperazine (6) | Methoxy (6), Piperazine (8) |

| Molecular Weight | 243.30 g/mol | 243.30 g/mol |

| Commercial Availability | Limited | Available (Hairui Chem) |

| Reported Bioactivity | Antiproliferative (indenoquinoline) | Not disclosed |

Indenoquinoline Analogs: Enhanced Antiproliferative Activity

The indenoquinoline derivative 9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (compound 79) demonstrates superior antiproliferative activity (GI₅₀ = 0.52–6.76 μM) against cancer cell lines compared to simpler quinoline derivatives. Key differences include:

- Structural Rigidity: The fused indeno ring system restricts conformational flexibility, enhancing binding to topoisomerase I .

Piperazine vs. Piperidine Substitutions

compares two isoelectronic compounds:

- Compound I: 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine core).

- Compound II: 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (piperazine core).

Key findings:

- Crystal Packing : Piperazine-containing compounds exhibit stronger dispersion forces (65.9% H⋯H contacts) due to nitrogen lone pairs, influencing solubility and stability .

- Biological Implications: Piperazine’s basic nitrogen atoms may enhance interactions with acidic residues in enzyme active sites, as seen in antibacterial quinolones like ciprofloxacin .

Antibacterial Quinolones with Piperazine Moieties

Ciprofloxacin derivatives (e.g., 7-(4-(2-cyanoacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) highlight the importance of 7-position piperazine substitutions for DNA gyrase inhibition. Comparatively, 8-Methoxy-6-(piperazin-1-yl)quinoline lacks:

- Fluorine at C6 : Critical for membrane penetration in Gram-negative bacteria .

- Carboxylic Acid at C3 : Required for Mg²⁺ chelation and target stabilization .

Sorbitol Dehydrogenase Inhibitors

Quinoline derivatives substituted at C4 with a dimethylsulfamoyl-piperazinyl group (e.g., compound 9) showed weak inhibitory activity against sorbitol dehydrogenase compared to the lead compound CP 166572. This suggests that C4 substitutions may be less favorable than C6 or C8 positions for this target .

Q & A

Q. What are the key synthetic pathways for 8-Methoxy-6-(piperazin-1-yl)quinoline, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cross-coupling (e.g., Suzuki-Miyaura), and piperazine ring functionalization. For example, piperazine derivatives are often introduced via Buchwald-Hartwig amination or SNAr reactions on halogenated quinoline precursors. Optimization strategies include:

- Temperature control : Elevated temperatures (e.g., 50–130°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-bonding steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity . Yields range from 20–45% depending on substituent complexity, with lower yields attributed to steric hindrance from methoxy groups .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 8-Methoxy-6-(piperazin-1-yl)quinoline?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C8, piperazine at C6) via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 268.31 for C₁₅H₁₆N₄O) .

- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as seen in orthorhombic systems for related quinoline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 8-Methoxy-6-(piperazin-1-yl)quinoline derivatives?

- Molecular docking : Screens binding affinity to targets (e.g., kinases, GPCRs) by simulating interactions between the quinoline core/piperazine moiety and active sites. Software like AutoDock Vina or Schrödinger Maestro is used with PDB structures .

- QSAR studies : Correlates substituent effects (e.g., methoxy position, piperazine alkylation) with bioactivity. For example, methoxy groups at C6 enhance solubility but may reduce membrane permeability .

- MD simulations : Evaluates stability of ligand-receptor complexes over time (10–100 ns trajectories) to prioritize candidates for in vitro testing .

Q. What strategies address contradictory reports on the biological activity of 8-Methoxy-6-(piperazin-1-yl)quinoline analogs?

- Standardized assays : Reproduce results using consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC₅0 for enzyme inhibition) .

- Metabolic profiling : Identifies off-target effects or metabolite interference via LC-MS/MS. For instance, hepatic CYP450-mediated demethylation of methoxy groups can alter activity .

- Structural analogs : Compare activity of derivatives (e.g., 6-chloro or 8-ethoxy variants) to isolate substituent-specific effects .

Q. How can researchers optimize the pharmacokinetic properties of 8-Methoxy-6-(piperazin-1-yl)quinoline for in vivo studies?

- LogP adjustment : Introduce polar groups (e.g., sulfonic acid) to reduce lipophilicity, improving aqueous solubility. Piperazine N-alkylation (e.g., methyl, ethyl) balances permeability and efflux .

- Prodrug design : Mask methoxy groups as esters or carbamates to enhance oral bioavailability .

- Plasma stability assays : Incubate compounds in rodent/human plasma (37°C, 24h) to assess degradation rates and guide formulation (e.g., PEGylation) .

Methodological Considerations

Q. What protocols mitigate low yields in piperazine-quinoline coupling reactions?

- Pre-activation : Use piperazine derivatives pre-complexed with boronic acids or triflates to reduce steric hindrance .

- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 min vs. 24h) while maintaining >90% purity .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Q. How do researchers validate target engagement in cellular assays?

- Fluorescent probes : Tag compounds with BODIPY or Cy5 to track cellular uptake via confocal microscopy .

- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., kinases) and confirm activity loss .

- SPR/BLI : Quantify binding kinetics (ka/kd) in real-time using surface plasmon resonance or bio-layer interferometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.